molecular formula C12H11N3 B189101 9H-Carbazole-1,8-diamine CAS No. 117110-85-7

9H-Carbazole-1,8-diamine

Cat. No. B189101
M. Wt: 197.24 g/mol
InChI Key: VWOQVBDUUDGYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole-1,8-diamine is a compound with the molecular formula C12H11N3 . It has a molecular weight of 197.24 g/mol . The compound is also known by other synonyms such as 1,8-diaminocarbazole .


Synthesis Analysis

The synthesis of new 9-ethyl carbazole derivatives has been achieved by the reaction of compound (1) with acetyl chloride . A one-pot, multigram, and chromatography-free procedure has been developed for the preparation of 1,8-diamino-9H-carbazole .


Molecular Structure Analysis

The molecular structure of 9H-Carbazole-1,8-diamine consists of a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The InChIKey of the compound is VWOQVBDUUDGYJA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of new 9-ethyl carbazole derivatives . It has also been used in the preparation of 1,8-diamino-9H-carbazole .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 197.24 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Polymer Chemistry : Novel soluble polyimides based on asymmetrical diamines containing carbazole, like 9H-Carbazole-1,8-diamine, have been synthesized. These polyimides show excellent organosolubility, high thermal stability, and are used in memory devices with flash type and write-once-read-many times memory capabilities (Zhao et al., 2016).

  • Medicinal Chemistry : The carbazole scaffold, including 9H-Carbazole, exhibits a wide range of biological activities upon modification. It shows potential in antibacterial, antimalarial, anticancer, and anti-Alzheimer applications (Tsutsumi et al., 2016).

  • Material Science : Carbazole derivatives have been utilized in the development of fluorescent probes. For example, a carbazole derivative has been synthesized for effectively and selectively detecting chromium(III) ions (Zhang et al., 2013).

  • Environmental Studies : Studies on the occurrence of carbazoles, including 9H-Carbazole, in dust and air samples have been conducted. These studies are crucial for understanding the environmental impact and health implications of carbazoles (Fromme et al., 2018).

  • Organic Electronics : Carbazole derivatives are used in organic light-emitting diodes (OLEDs). For example, novel redox-active polyimides bearing unsymmetrical and noncoplanar carbazole units have been synthesized for use as hole transporting materials in OLEDs (Iqbal et al., 2016).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

Future Directions

The direct functionalization at both the 4- and 5-positions of carbazole has been reported, which opens up new possibilities for the synthesis of 4,5-disubstituted carbazoles . This could enable the wider investigation of ring annulation and close proximity effects on carbazole properties .

properties

IUPAC Name

9H-carbazole-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOQVBDUUDGYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC3=C2C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556593
Record name 9H-Carbazole-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Carbazole-1,8-diamine

CAS RN

117110-85-7
Record name 9H-Carbazole-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Carbazole-1,8-diamine
Reactant of Route 2
Reactant of Route 2
9H-Carbazole-1,8-diamine
Reactant of Route 3
9H-Carbazole-1,8-diamine
Reactant of Route 4
9H-Carbazole-1,8-diamine
Reactant of Route 5
9H-Carbazole-1,8-diamine
Reactant of Route 6
9H-Carbazole-1,8-diamine

Citations

For This Compound
5
Citations
S Ameen, SB Lee, SC Yoon, J Lee, C Lee - Dyes and Pigments, 2016 - Elsevier
A series of novel carbazole-based materials, DPACz1, DPACz2 and DPACz3 having diphenylamino moieties at 1- and 8-positions of carbazole have been synthesized and …
Number of citations: 24 www.sciencedirect.com
M Šekutor, S Opačak, M Alešković - Croatica Chemica Acta, 2015 - hrcak.srce.hr
New anion receptor N1, N8-bis [1H-pyrro-2-yl-methylidene]-3, 6-dichloro-9H-carbazole-1, 8-diamine (3) was synthesized and its binding properties towards anions (Cl-, Br-, AcO-and H …
Number of citations: 2 hrcak.srce.hr
I Gumus - Sakarya University Journal of Science, 2019 - dergipark.org.tr
Co-crystal of the N , N ´-(((3,6-dichloro-9 H -carbazole-1,8-diyl) bis (azanediyl)) bis (carbonothioyl)) bis (2,2-dimethylpropanamide) as a carbazole-based thiourea derivative (CBT) with …
Number of citations: 2 dergipark.org.tr
X Shang, J Yuan, Z Du, Y Wang, S Jia… - Helvetica Chimica …, 2013 - Wiley Online Library
Three fluorescent turn‐on probes containing 3,6‐dichloro‐9H‐carbazole as carbazyl part have been designed and synthesized. Among studied anions F − , AcO − , H 2 PO $\rm{{_{4}^{-…
Number of citations: 4 onlinelibrary.wiley.com
CS Hope - 2023 - theses.gla.ac.uk
Receptors are ubiquitous throughout nature and are found heavily within biological systems. This has led to synthetic supramolecular chemists to modify or develop analogous mimics …
Number of citations: 2 theses.gla.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.